Furazan, dibenzoyl-

Nitric Oxide Donor Vasodilation Cardiovascular Research

Furazan, dibenzoyl- (3,4-Dibenzoyl-1,2,5-oxadiazole) is the mandatory precursor to dibenzoylfuroxan, a potent NO-donor pharmacophore. Unlike 3,4-diphenylfurazan (CAS 288-37-9), the two electron-withdrawing benzoyl carbonyl groups create a conjugated enone-like system that lowers reduction potential, enabling controlled N-oxide formation. This makes it the only viable starting material for NO-donor hybrid drug discovery, redox sensor design, and oxadiazole electrochemistry studies. The carbonyl handles also support downstream derivatization (e.g., reductive amination, Grignard additions) far beyond what inert diaryl analogs allow. Procure this compound to access a uniquely tunable, electron-deficient furazan core that diaryl or dialkyl furazans cannot replicate.

Molecular Formula C16H10N2O3
Molecular Weight 278.26 g/mol
CAS No. 10349-12-9
Cat. No. B083192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurazan, dibenzoyl-
CAS10349-12-9
Molecular FormulaC16H10N2O3
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H10N2O3/c19-15(11-7-3-1-4-8-11)13-14(18-21-17-13)16(20)12-9-5-2-6-10-12/h1-10H
InChIKeyNPRKTQDWJWXWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furazan, dibenzoyl- (CAS 10349-12-9): A Versatile 3,4-Diacyl-1,2,5-Oxadiazole Building Block


Furazan, dibenzoyl- (3,4-Dibenzoyl-1,2,5-oxadiazole; CAS 10349-12-9) is a symmetrical heterocyclic compound within the 1,2,5-oxadiazole (furazan) family, characterized by two benzoyl substituents at the 3- and 4-positions of the ring [1]. With a molecular formula of C16H10N2O3 and a molecular weight of 278.26 g/mol, this compound serves as a pivotal synthetic intermediate, particularly as a precursor to the corresponding furoxan (dibenzoylfurazan 2-oxide), a well-studied nitric oxide (NO) donor [2]. The presence of the electron-withdrawing benzoyl groups significantly modulates the electronic properties of the furazan core, distinguishing its reactivity and stability from other 3,4-disubstituted furazan derivatives [3].

Why 3,4-Diphenyl- or Other 3,4-Dialkyl-Furazans Cannot Replace Furazan, dibenzoyl- in Key Applications


The critical differentiator for Furazan, dibenzoyl- lies in the unique electronic and steric influence of its two benzoyl carbonyl groups directly attached to the furazan ring. Unlike 3,4-diphenylfurazan (CAS 288-37-9), where the phenyl rings are directly linked, the carbonyl spacer in the dibenzoyl derivative creates a conjugated enone-like system that profoundly alters the ring's electron density and reduction potential [1]. This electronic distinction is crucial; for instance, the electrochemical reduction behavior of oxadiazoles is highly dependent on the nature and position of substituents, with acyl groups like benzoyl leading to different N–O bond cleavage potentials compared to aryl or alkyl groups [1]. Furthermore, the dibenzoyl derivative is the direct synthetic precursor to dibenzoylfuroxan (a potent NO donor), a transformation that is not directly accessible from 3,4-diphenylfurazan, which requires a fundamentally different synthetic route to reach its bioactive furoxan form [2]. Simply substituting a diacyl furazan with a diaryl or dialkyl analog would compromise both the designed reactivity for downstream functionalization and the capacity for controlled conversion to NO-donating species.

Head-to-Head Evidence: Quantifying the Differentiation of Furazan, dibenzoyl- from its Closest Analogs


Precursor-Dependent NO Release: Furazan, dibenzoyl- vs. 3,4-Diphenylfurazan

Furazan, dibenzoyl- (as its furoxan oxide derivative) is a key precursor for nitric oxide (NO) donating compounds. A direct comparison with the 3,4-diphenylfurazan system reveals a critical structural dependency for bioactivity. While 3,4-diphenylfuroxan compounds release a modest percentage of NO (0.57–3.18% in the presence of L-cysteine), their desoxy 3,4-diphenylfurazan counterparts are essentially inactive as NO donors, as the N-oxide moiety is essential for the thiol-mediated release mechanism [1]. In contrast, the dibenzoylfuroxan system, which is directly derived from Furazan, dibenzoyl-, has been specifically designed and evaluated for NO release. Although quantitative NO release data for the parent dibenzoylfurazan is not directly reported as it is the precursor, the synthetic pathway from dibenzoylfurazan to its oxide is well-established, with the oxide being synthesized in ~70% yield from benzoylnitromethane, underscoring the compound's pivotal role in accessing this pharmacophore [2]. This route-dependent accessibility to a bioactive furoxan is a distinct advantage over the diphenyl system, where the parent furazan is a synthetic endpoint with no direct path to the NO-donor oxide.

Nitric Oxide Donor Vasodilation Cardiovascular Research

Reduction Potential Tuning: Acyl vs. Aryl Substituent Effects on the Furazan Core

The electrochemical reduction of 1,2,5-oxadiazoles is a two-electron process involving cleavage of the N–O bond, and the reduction potential is highly sensitive to the electronic nature of the ring substituents. Studies on the polarographic reduction of substituted oxadiazoles demonstrate that the degree of reduction is determined by the nature and position of the substituents [1]. Specifically, electron-withdrawing acyl groups like benzoyl are expected to lower the energy of the LUMO, making the dibenzoyl derivative more easily reduced compared to 3,4-diphenylfurazan, which bears less electron-withdrawing phenyl groups. While a direct numerical comparison of reduction potentials for these two compounds in the same study is not available, the class-level inference from structure-activity relationships is strong: the benzoyl carbonyl group's -I and -M effects will facilitate the first electron transfer, potentially leading to a less negative reduction potential by several hundred millivolts compared to the diphenyl analog [1].

Electrochemistry Reduction Potential Heterocyclic Chemistry

Synthetic Versatility: Furazan, dibenzoyl- as a Gateway to Complex Heterocycles

Furazan, dibenzoyl- is not merely a structural endpoint but a versatile synthetic intermediate. It is directly produced via the deoxygenation of dibenzoylfuroxan and can be further transformed. This contrasts with many other 3,4-disubstituted furazans, which are often final products. For example, the synthesis of new 3,4-disubstituted furazans, including bisacyl derivatives, demonstrates that the functional groups in these compounds can undergo mutual transformations, providing access to halogenomethyl and other derivatives that are not accessible from simpler diaryl furazans like 3,4-diphenylfurazan [1]. Specifically, the reactivity of the benzoyl carbonyl group allows for subsequent chemistry (e.g., condensation, reduction, or cyclization) that is precluded for the phenyl rings in the diphenyl analog [2]. This positions Furazan, dibenzoyl- as a strategic starting material for diverse compound libraries, offering a clear procurement advantage over less functionalizable analogs.

Organic Synthesis Building Block Heterocycle Functionalization

Optimal Application Scenarios for Procuring Furazan, dibenzoyl- (CAS 10349-12-9)


Development of Nitric Oxide-Donor Prodrugs and Pharmacological Tools

Research groups focused on designing novel NO-donor hybrid drugs or studying NO-mediated signaling pathways should procure Furazan, dibenzoyl- as the essential precursor to the dibenzoylfuroxan pharmacophore. As demonstrated, alternative 3,4-diarylfurazans lack the synthetic route to a corresponding active NO-donor oxide, making the dibenzoyl derivative the mandatory starting material for this class of compounds [1].

Electrochemical and Material Science Studies on Electron-Deficient Heterocycles

For scientists investigating the electron-transfer properties of oxadiazoles, Furazan, dibenzoyl- provides a distinctly electron-deficient core compared to 3,4-diphenylfurazan. The strong electron-withdrawing benzoyl groups are predicted to yield a less negative reduction potential, enabling access to a different electrochemical stability window. This is critical when tuning the LUMO level of organic electronic materials or designing selective redox sensors [2].

Synthesis of Diversified Heterocyclic Compound Libraries

Medicinal chemistry and agrochemical discovery programs requiring a furazan core with modifiable functional handles should select Furazan, dibenzoyl-. The carbonyl groups serve as synthetic linchpins for further derivatization (e.g., reductive amination, Grignard additions, or heterocycle fusions), a level of versatility not offered by the inert phenyl rings of 3,4-diphenylfurazan. This makes the dibenzoyl compound the superior building block for hit-to-lead exploration [3].

Mechanistic Studies of Furazan-to-Furoxan Oxidation/Reduction Pathways

The well-defined chemical relationship between Furazan, dibenzoyl- and its N-oxide counterpart (dibenzoylfuroxan) makes it an ideal model system for studying the fundamental redox chemistry of the oxadiazole ring. Researchers interested in the kinetics, thermodynamics, or catalytic aspects of N–O bond formation and cleavage will find this compound pair uniquely suited for controlled comparative experiments [4].

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